(S)-Ethyl 2-amino-2-phenylacetate hydrochloride
CAS No.: 59410-82-1
Cat. No.: VC21536619
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 59410-82-1 |
---|---|
Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.67 g/mol |
IUPAC Name | ethyl (2S)-2-amino-2-phenylacetate;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 |
Standard InChI Key | RFDXPGUBDAKLDM-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCOCC1=CC=CC=C1)C(=O)O |
SMILES | CCOC(=O)C(C1=CC=CC=C1)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O |
Chemical Structure and Properties
Basic Information and Identifiers
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride represents the hydrochloride salt of (S)-ethyl phenylglycinate, featuring a defined stereocenter at the alpha carbon. The compound has several key identifiers as presented in Table 1.
Table 1: Chemical Identifiers
Parameter | Value |
---|---|
CAS Number | 59410-82-1 |
Molecular Formula | C₁₀H₁₄ClNO₂ |
Molecular Weight | 215.67 g/mol |
IUPAC Name | ethyl (2S)-2-amino-2-phenylacetate;hydrochloride |
InChI | InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 |
InChIKey | FNNXQLSKQSVNLL-FVGYRXGTSA-N |
The compound possesses several common synonyms in the chemical literature including H-Phg-OEt.HCl, H-Phg-OEt HCl, L-Phenylglycine Ethyl Ester Hydrochloride, and (S)-Ethyl 2-amino-2-phenylacetate HCl .
Structural Characteristics
The molecule consists of a phenyl group and an amino group attached to the stereogenic alpha carbon, which also connects to an ethyl ester group. The amino group is protonated, with a chloride counterion forming the hydrochloride salt. This structure gives the compound its characteristic reactivity profile and solubility properties.
The compound contains one defined atom stereocenter, specifically at the alpha carbon position, which provides its chirality and is designated with the (S) configuration . This stereochemical configuration is crucial for its biological activities and applications in asymmetric synthesis.
Physical and Chemical Properties
The physical and chemical properties of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride are summarized in Table 2.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Solid |
Topological Polar Surface Area | 52.3 Ų |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 4 |
Complexity | 164 |
Heavy Atom Count | 14 |
Defined Atom Stereocenter Count | 1 |
Covalently-Bonded Unit Count | 2 |
These properties influence the compound's behavior in chemical reactions, its solubility characteristics, and its interactions with biological systems . The moderate polar surface area suggests balanced hydrophilic and hydrophobic properties, which can be advantageous for certain pharmaceutical applications.
Applications and Uses
Hazard Type | Classification/Statement |
---|---|
GHS Pictogram | Danger |
GHS Hazard Statement | H318 (100%): Causes serious eye damage |
Hazard Class | Eye Dam. 1 (100%) |
Precautionary Statement Codes | P264+P265, P280, P305+P354+P338, and P317 |
The compound can cause skin and eye irritation, as well as respiratory tract irritation, necessitating appropriate personal protective equipment during handling .
Analytical Considerations
Identification Methods
The identity and purity of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment and enantiomeric excess determination
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Mass Spectrometry for molecular weight confirmation
-
Infrared Spectroscopy for functional group identification
-
Optical rotation measurement to confirm the (S)-configuration
These analytical methods are essential for ensuring the quality and stereochemical purity of the compound, particularly when used in research applications where stereochemical integrity is crucial.
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